molecular formula C8H9BrN2O B118600 4-Bromo-3-methylbenzohydrazide CAS No. 148672-43-9

4-Bromo-3-methylbenzohydrazide

Cat. No. B118600
M. Wt: 229.07 g/mol
InChI Key: BFJALHSTCHFUMF-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzohydrazide is a specialty chemical . It is used for research and development purposes . The molecular formula of 4-Bromo-3-methylbenzohydrazide is C8H9BrN2O and it has a molecular weight of 229.07 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-3-methylbenzohydrazide derivatives have been utilized in various synthesis processes. For instance, they serve as key components in the synthesis of vanadium(V) complexes, which are explored for their antimicrobial properties (Sun et al., 2020). Additionally, these derivatives play a role in the synthesis of other complex chemical structures, such as zinc phthalocyanine, which are significant for applications like photodynamic therapy (Pişkin et al., 2020).

Medical Research and Therapeutic Applications

  • In medical research, 4-Bromo-3-methylbenzohydrazide derivatives have been identified as potential therapeutic agents. They have shown efficacy in inducing autophagic cell death and apoptosis in triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Xu et al., 2021). Moreover, these compounds have been studied for their antimicrobial properties, contributing to the development of new antibacterial agents (Yu-jie, 2011).

Enzyme Inhibition and Biochemical Research

  • Enzyme inhibition studies have revealed that 4-Bromo-3-methylbenzohydrazide derivatives are potent inhibitors of the α-amylase enzyme, making them relevant in biochemical research and potential therapeutic applications for diseases like diabetes (Khan et al., 2022).

Structural and Spectroscopic Analysis

  • Structural and spectroscopic analyses of 4-Bromo-3-methylbenzohydrazide derivatives have been conducted to understand their molecular properties better. These studies provide insights into molecular conformation, crystal structure, and vibrational spectroscopy, which are crucial for the development of advanced materials and pharmaceuticals (Arunagiri et al., 2018).

Environmental Applications

  • Research has also explored the environmental applications of bromo-substituted compounds like 4-Bromo-3-methylbenzohydrazide. For example, studies on the reductive dechlorination of related compounds have implications for bioremediation and environmental detoxification (van den Tweel et al., 1987).

Safety And Hazards

4-Bromo-3-methylbenzohydrazide is intended for research and development use only and is not for medicinal, household, or other use . Specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

4-bromo-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJALHSTCHFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397880
Record name 4-Bromo-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzohydrazide

CAS RN

148672-43-9
Record name 4-Bromo-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mL trifluor acetic acid was added to 70 g N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester in 1 L dichlormethane. The reaction was stirred 1 h at RT and evaporated. The residue was basicfied with 1N sodiumhydroxide and extracted with saturated sodiumchloride solution and tetrahyrofuran. The organic layer was evaporated and the residue crystallized with ethyl acetate to give 25 g desired product.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RT Chen, SH Chen, BY Hsieh… - Journal of Polymer …, 2009 - Wiley Online Library
… As shown in Scheme 1, monomer 12 was synthesized from 4-bromo-2-methylbenzoyl chloride and 4-bromo-3-methylbenzohydrazide via a two-step reaction.48 Product of the first step …
Number of citations: 21 onlinelibrary.wiley.com
S Srivastava, AK Srivastava, A Siddiqui
Number of citations: 0

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